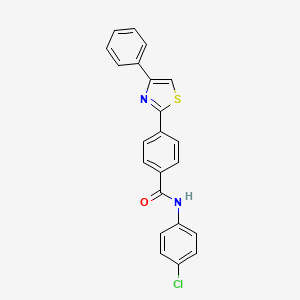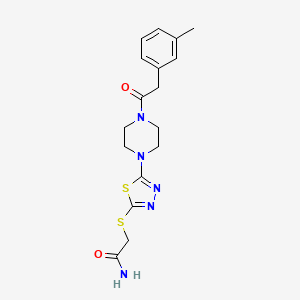
2-((5-(4-(2-(m-Tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-(2-(m-Tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations in lab experiments have been studied.
Scientific Research Applications
Nonionic Surfactants and Microbiological Activities
A study by Abdelmotaal, Amine, and Hassan (2017) discusses the synthesis of novel scaffolds, including Thiadiazolyl Piperidine and Piperazine, from stearic acid. These compounds, including derivatives of thiadiazole, were evaluated for their antimicrobial activities against various bacterial and fungal strains. Additionally, their physico-chemical, surface properties, and biodegradability were assessed, highlighting their potential as nonionic surfactants (Abdelmotaal, Amine, & Hassan, 2017).
Biological Activities of Thiadiazole Derivatives
Research by Xia (2015) synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine and evaluated their inhibitory effects on Xanthomonas campestris pv. oryzae, showing promising results. This work contributes to the understanding of the biological activities of thiadiazole derivatives (Xia, 2015).
Antimicrobial and Antitumor Applications
Hamama et al. (2017) explored the synthesis of 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems, demonstrating their potential as antimicrobial agents. Additionally, the study touched on the possibility of these compounds having antitumor applications, broadening the scope of research into the therapeutic potential of thiadiazole derivatives (Hamama et al., 2017).
Insecticidal Activity
Fadda et al. (2017) conducted a study on the insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of thiadiazole derivatives in developing new insecticidal agents (Fadda et al., 2017).
ACAT-1 Inhibitor for Treatment of Diseases
Shibuya et al. (2018) identified a compound as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. The research emphasizes the compound's selectivity and its potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
properties
IUPAC Name |
2-[[5-[4-[2-(3-methylphenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S2/c1-12-3-2-4-13(9-12)10-15(24)21-5-7-22(8-6-21)16-19-20-17(26-16)25-11-14(18)23/h2-4,9H,5-8,10-11H2,1H3,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOJSOHLKGPMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)
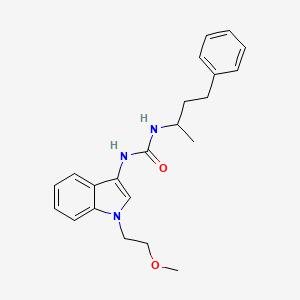


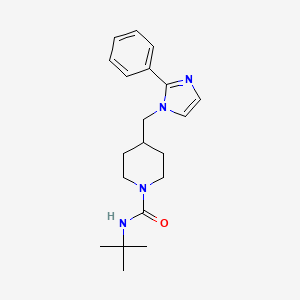

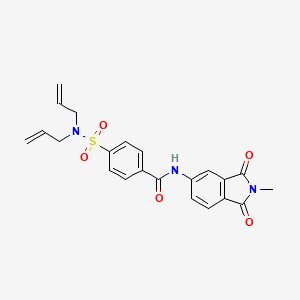
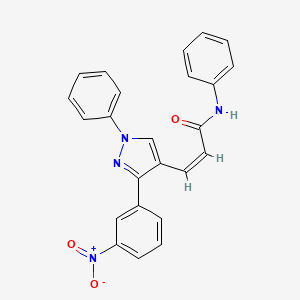
![2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2961481.png)
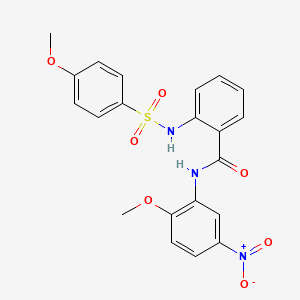
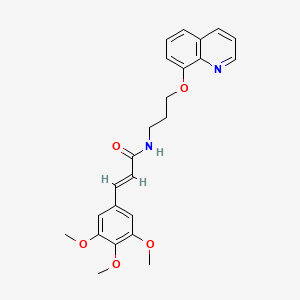
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2961484.png)
